2-Methyl-2-(3-thienyl)-1,3-dioxolan
Description
2-Methyl-2-(3-thienyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a methyl group and a 3-thienyl group at the 2-position. The 1,3-dioxolane ring provides structural rigidity, while the thienyl group introduces aromaticity and sulfur-based electronic effects. This compound is hypothesized to exhibit unique reactivity due to the electron-rich thiophene moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic electronics.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methyl-2-thiophen-3-yl-1,3-dioxolane |
InChI |
InChI=1S/C8H10O2S/c1-8(9-3-4-10-8)7-2-5-11-6-7/h2,5-6H,3-4H2,1H3 |
InChI Key |
QDYJVCRXKGWCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 2-Methyl-2-(3-thienyl)-1,3-dioxolane and related 1,3-dioxolane derivatives:
Key Observations:
- Substituent Effects: Alkyl vs. Aromatic Groups: Alkyl-substituted derivatives (e.g., 2-ethyl-2-methyl-1,3-dioxolane) are typically volatile liquids with lower molecular weights, making them suitable as solvents. Electronic Properties: The thienyl group’s sulfur atom enhances electron density, which may influence reactivity in electrophilic substitution or coordination chemistry compared to purely aliphatic substituents .
Reactivity Trends:
- Thienyl-substituted dioxolanes are expected to undergo electrophilic aromatic substitution (e.g., halogenation, nitration) at the thiophene ring, whereas alkyl-substituted derivatives are more prone to ring-opening reactions under acidic conditions .
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